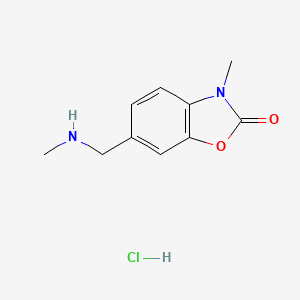

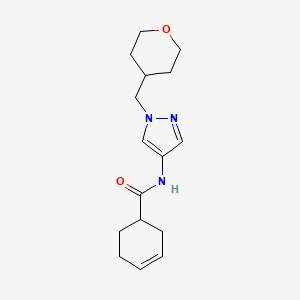

3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride, also known as Gabazine, is a potent and selective antagonist of the GABAA receptor. It is commonly used in scientific research to study the role of GABAergic neurotransmission in various physiological and pathological conditions.

Scientific Research Applications

Therapeutic Potential in Cognitive Disorders

A novel histamine H3 receptor antagonist, 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254), exhibits potent functional antagonism and inverse agonism at human and rat H3 receptors. It demonstrated high affinity for H3 receptors in Alzheimer's disease brain and improved cognitive performance in preclinical models. Specific [3H]GSK189254 binding was identified in rat and human brain regions, including the cortex and hippocampus. This compound significantly enhanced cognitive performance in various paradigms, suggesting potential therapeutic applications for dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).

Synthetic Applications and Structural Analysis

Research on spiro-fused (C2)-azirino-(C4)-pyrazolones explored new heterocyclic systems through synthesis and spectroscopic studies, including X-ray structure analysis. These compounds were synthesized from 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles, highlighting the synthetic versatility and structural diversity of benzoxazol derivatives for potential application in various fields of chemistry (Holzer et al., 2003).

Fluorescence Study and Light Emission

The synthesis and fluorescence efficiency of 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives were described to improve fluorescence characteristics, particularly emission wavelength. These compounds emitted blue light between 450 to 495 nm, indicating their potential use in fluorescence-based applications and studies (Mahadevan et al., 2014).

properties

IUPAC Name |

3-methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-11-6-7-3-4-8-9(5-7)14-10(13)12(8)2;/h3-5,11H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVLKTRORZALJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)N(C(=O)O2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-(methylaminomethyl)-1,3-benzoxazol-2-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)

![2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2646306.png)

![1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide](/img/structure/B2646313.png)

![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)

![3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2646322.png)